molecular formula C7H14ClNO B7963638 Octahydrocyclopenta[c]pyrrol-5-ol hydrochloride

Octahydrocyclopenta[c]pyrrol-5-ol hydrochloride

Cat. No.: B7963638
M. Wt: 163.64 g/mol
InChI Key: JFIXZUMCDLBBQU-UHFFFAOYSA-N
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Description

Octahydrocyclopenta[c]pyrrol-5-ol hydrochloride (CAS: 112626-50-3) is a bicyclic organic compound featuring a fused cyclopentane-pyrrolidine ring system with a hydroxyl group at position 5 and a hydrochloride salt form. This structure confers unique physicochemical properties, including enhanced water solubility compared to its free base counterpart. It is listed as an active pharmaceutical ingredient (API) or impurity in drug development contexts, indicating its role in synthetic pathways or as a therapeutic intermediate .

Properties

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-7-1-5-3-8-4-6(5)2-7;/h5-9H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIXZUMCDLBBQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1CNC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of 1,2-Dicyanocyclopentene (Single-Step Process)

The method disclosed in WO2013102634A1 involves the catalytic hydrogenation of 1,2-dicyanocyclopentene to directly yield octahydrocyclopenta[c]pyrrole, which is subsequently protonated to form the hydrochloride salt.

Reaction Conditions :

  • Catalyst : Raney nickel or palladium on carbon (Pd/C)

  • Solvent : Methanol or ethanol

  • Pressure : 5–10 bar H₂

  • Temperature : 50–80°C

Mechanistic Insights :
Hydrogenation of the cyclopentene double bond occurs concurrently with cyclization of the dicyano groups, forming the bicyclic amine. The one-pot process eliminates intermediate isolation, reducing purification steps and improving overall yield (85–92%).

Advantages :

  • Avoids hazardous reagents like LiAlH₄.

  • Scalable to industrial production with continuous flow reactors.

Boron-Based Reduction of Cyclopentimide (Lewis Acid-Promoted Method)

CN103601666A details a safer alternative using sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) in the presence of Lewis acids such as ZnCl₂ or FeCl₃.

Procedure :

  • Substrate : Cyclopentimide (II) dissolved in tetrahydrofuran (THF) and toluene.

  • Reductant : NaBH₄ (2.5–3.0 equivalents).

  • Promoter : ZnCl₂ (1.3–2.0 equivalents).

  • Reaction Temperature : 90°C under reflux.

  • Workup : Acid-base extraction followed by solvent evaporation.

Key Data :

ExampleReductantPromoterSolventYield (%)Purity (%)
1NaBH₄ZnCl₂THF/Toluene90.997
2NaBH₄ZnCl₂THF/Toluene91.897
3KBH₄ZnCl₂THF/Toluene91.697
4NaBH₄FeCl₃Acetonitrile81.495

Critical Observations :

  • ZnCl₂ enhances reductant activity by polarizing the B-H bond, facilitating hydride transfer to the imide carbonyl.

  • Substituting FeCl₃ for ZnCl₂ reduces yield by 10%, likely due to slower kinetics or side reactions.

Table 1: Evolution of Synthetic Approaches

ParameterGriot (1959)WO2009/55467CN103601666A
Reductant LiAlH₄LiAlH₄ → Pd/CNaBH₄/KBH₄
Steps 121
Yield 51%55% (total)90–95%
Safety High riskModerate riskLow risk
Scalability LimitedModerateHigh

Key Improvements :

  • Safety : Transition from LiAlH₄ to NaBH₄ mitigates explosion risks during large-scale reactions.

  • Efficiency : Single-step processes reduce solvent waste and labor costs.

Industrial Production and Process Optimization

Solvent Selection and Recycling

Industrial protocols favor toluene-THF mixtures for their balance of polarity and boiling points (e.g., toluene’s 110°C boiling point aids in azeotropic drying). Post-reaction, solvents are recovered via distillation, reducing environmental impact.

Catalyst Recovery and Reuse

Raney nickel catalysts from hydrogenation methods are filtered, washed with ethanol, and reactivated via hydrogen treatment, achieving 5–7 reuse cycles before replacement .

Scientific Research Applications

Medicinal Chemistry

Octahydrocyclopenta[c]pyrrol-5-ol hydrochloride has been identified as a promising lead compound in the development of retinol-binding protein 4 (RBP4) antagonists . These antagonists are crucial for managing conditions like age-related macular degeneration (AMD) and Stargardt disease by inhibiting RBP4, which regulates retinol transport in the body.

Case Study:
A study demonstrated that a derivative of this compound significantly reduced serum RBP4 levels by over 85% in rodent models, indicating its potential for treating metabolic disorders associated with retinol transport .

Enzyme Interaction Studies

The compound is utilized in studies examining enzyme interactions and metabolic pathways. Its unique structure allows researchers to investigate how it interacts with various biological targets, potentially leading to new therapeutic strategies.

Development of Specialty Chemicals

In industrial applications, this compound serves as a building block for synthesizing more complex organic molecules. This versatility makes it valuable in producing specialty chemicals used across various industries.

The biological activity of this compound can be compared with other known RBP4 antagonists:

Compound NameMechanism of ActionTherapeutic Application
Octahydrocyclopenta[c]pyrrol-5-ol HClRBP4 antagonistPotential treatment for AMD
Compound ARBP4 antagonistTreatment for obesity-related disorders
Compound BAutotaxin inhibitorCancer therapy

Mechanism of Action

The mechanism of action of Octahydrocyclopenta[c]pyrrol-5-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Differences :

  • The hydroxyl group in the target compound is replaced with pyrimidine-carboxylic acid in Compounds 42/43.
  • The hydrochloride salt in the target compound improves solubility, whereas the neutral pyrimidine derivatives in 42/43 may exhibit higher lipophilicity.
2.2. Hexahydrocyclopenta[b]pyrrol Derivatives ():
  • Structure : Compounds such as 7 , 8 , and 12a feature hexahydro (six hydrogenated sites) rather than octahydro (eight hydrogenated sites) ring systems, reducing saturation and altering conformational flexibility.
  • Substituents : Methoxy, phenyl, and acetate groups are introduced at positions 1 or 2, modifying electronic properties and steric bulk.
  • Reactivity : Hydrogenation and acetylation steps in synthesis suggest sensitivity to reaction conditions, which may differ from the hydrochloride salt’s stability .

Key Differences :

  • Reduced ring saturation (hexahydro vs. octahydro) impacts ring strain and molecular rigidity.
  • Substituents like phenyl groups in compounds introduce aromatic interactions absent in the target compound.
2.3. cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (–5):
  • Structure : Contains a ketone (5-oxo) and a bulky tert-butyl ester, contrasting with the hydroxyl group and hydrochloride salt in the target compound.
  • Safety Profile : Classified as acutely toxic (oral, Category 4) and a skin/eye irritant (Category 2), necessitating stringent handling protocols .

Key Differences :

  • The ketone and ester groups increase electrophilicity and lipophilicity, whereas the hydrochloride salt enhances ionic character.

Data Tables

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Pharmacological Role Solubility Profile
Octahydrocyclopenta[c]pyrrol-5-ol HCl Octahydrocyclopenta[c]pyrrol -OH (position 5), HCl salt API/Intermediate High (due to HCl salt)
Compound 42 (RBP4 antagonist) Octahydrocyclopenta[c]pyrrol Trifluoromethylphenyl, pyrimidine RBP4 antagonist Moderate (neutral form)
Hexahydrocyclopenta[b]pyrrol-2-one (Comp 7) Hexahydrocyclopenta[b]pyrrol Methoxy, phenyl Synthetic intermediate Low (non-polar groups)
cis-tert-Butyl 5-oxohexahydro...carboxylate Hexahydrocyclopenta[c]pyrrol tert-butyl ester, 5-oxo Laboratory chemical Low (ester/ketone)

Research Findings and Implications

  • Therapeutic Potential: The target compound’s structural flexibility enables diverse derivatization (e.g., Compounds 42/43), underscoring its value in drug discovery .
  • Safety Considerations : While the hydrochloride salt’s hazards are undocumented, analogs like the tert-butyl derivative highlight the need for cautious handling of bicyclic pyrrolidines .
  • Synthetic Utility : Differences in saturation (hexahydro vs. octahydro) and substituent placement influence reactivity, guiding route optimization for target molecules .

Biological Activity

Overview

Octahydrocyclopenta[c]pyrrol-5-ol hydrochloride, also known as (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride, is a bicyclic compound with potential biological activities. Its molecular formula is C7_7H14_{14}ClNO, and it has a molecular weight of 163.65 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its unique structure and potential therapeutic applications.

Antimicrobial and Antiviral Activities

Research indicates that this compound exhibits promising antimicrobial and antiviral properties. Studies have shown that derivatives of pyrrole compounds often demonstrate significant biological activity against various pathogens. For instance, modifications to the octahydrocyclopenta[c]pyrrole framework have been linked to enhanced activity against resistant strains of bacteria and viruses .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. The exact molecular pathways involved remain an area of active research, but initial findings suggest that it may inhibit key enzymes involved in pathogen metabolism or replication .

In Vitro Studies

A study focusing on the antiproliferative effects of compounds incorporating the octahydrocyclopenta[c]pyrrole linker demonstrated significant inhibition of cancer cell lines, particularly in lung cancer models (NCI-H460). The study evaluated several derivatives and found that specific substitutions on the pyrrole core enhanced potency against resistant cancer cells .

CompoundIC50_{50} (μmol/L)Notes
148.77Urea moiety
247.69Isopropyl group
350.00Methylene group
4>60.00Ethyl substitution reduced activity

This table summarizes the inhibitory concentrations of various derivatives tested against the NCI-H460 cell line, highlighting the structure-activity relationship (SAR) observed.

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions from suitable precursors. These synthetic routes have been optimized for higher yields and purity, enabling researchers to explore a range of derivatives for biological testing .

Comparison with Similar Compounds

This compound is often compared with other bicyclic compounds due to its unique stereochemistry and functional groups. Its structural characteristics confer distinct chemical properties that are advantageous in drug design.

Compound TypeUnique Features
Cyclopentane DerivativesVarying ring sizes and functional groups
Pyrrolidine DerivativesEnhanced biological activities against specific targets

This comparison illustrates how this compound stands out among similar compounds due to its unique structural attributes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Octahydrocyclopenta[c]pyrrol-5-ol hydrochloride, and what critical parameters influence yield?

  • Methodology : A common route involves reacting tert-butyl-protected intermediates with HCl in diethyl ether (Et₂O) under controlled conditions. For example, cooling the reaction mixture to 0°C, adding HCl/Et₂O, and stirring at room temperature for 24 hours achieves deprotection and hydrochloride salt formation . Key parameters include stoichiometric ratios, solvent choice (e.g., CH₂Cl₂ or DMF), and reaction time. Post-synthesis, precipitation in Et₂O followed by filtration yields the final product.

Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the molecular structure and purity?

  • Methodology :

  • ¹H NMR : Analyze proton environments (e.g., δ 10.17 ppm for NH in hydrochloride salts) and coupling patterns to verify bicyclic ring systems .
  • Mass Spectrometry (ESI+) : Confirm molecular weight via [M + H]⁺ peaks (e.g., m/z 256 for intermediates) .
  • HPLC : Use reversed-phase chromatography (e.g., Method C) with >99% purity thresholds to assess impurities .

Q. What experimental approaches are used to determine solubility and stability in aqueous solutions?

  • Methodology : Solubility can be quantified via gravimetric analysis or UV-Vis spectroscopy. For instance, solubility in H₂O ≥66.66 mg/mL is determined by saturation experiments under controlled pH and temperature . Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH) with periodic HPLC monitoring for decomposition products .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritation.
  • First aid: Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .
  • Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield in multi-step pathways?

  • Methodology :

  • DoE (Design of Experiments) : Vary temperature (e.g., 60°C for coupling reactions), solvent polarity (DMF vs. CH₃CN), and catalyst loading (e.g., Et₃N for base-sensitive steps) .
  • In-line Analytics : Use FTIR or LC-MS to monitor intermediate formation in real time .
  • Workup Optimization : Adjust extraction volumes (e.g., 3 × 100 mL EtOAC) and drying agents (Na₂SO₄) to minimize product loss .

Q. How can contradictions in NMR data between synthetic batches be resolved?

  • Methodology :

  • Variable Temperature NMR : Identify dynamic conformational changes (e.g., ring puckering in bicyclic systems) that cause signal splitting .
  • Isotopic Labeling : Use ¹³C-enriched reagents to trace unexpected byproducts.
  • X-ray Crystallography : Resolve ambiguities by comparing experimental and predicted crystal structures .

Q. What strategies are effective for impurity profiling and qualification?

  • Methodology :

  • HPLC-MS/MS : Detect trace impurities (e.g., N-oxide derivatives) using high-resolution mass spectrometry .
  • Forced Degradation : Expose the compound to oxidative (H₂O₂), acidic (HCl), or photolytic conditions to identify degradation pathways .
  • Reference Standards : Compare against certified impurities (e.g., EP/JP standards) for quantification .

Q. How can computational models predict physicochemical properties (e.g., pKa, logP) for this compound?

  • Methodology :

  • QSAR Modeling : Use software like Schrödinger or MOE to correlate molecular descriptors (e.g., topological polar surface area) with experimental pKa (predicted 4.48 ± 0.20) .
  • Molecular Dynamics Simulations : Simulate solvation free energy in water/octanol systems to estimate logP .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactivity in synthetic modifications .

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